2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride

Description

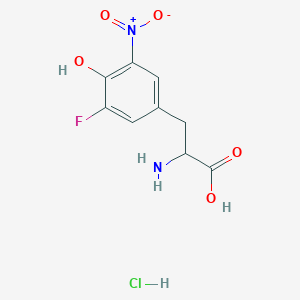

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride is a fluorinated nitroaromatic amino acid derivative. Its structure comprises a propanoic acid backbone with an amino group at the α-position and a substituted phenyl ring at the β-position. Key substituents on the aromatic ring include a fluoro group at position 3, a hydroxyl group at position 4, and a nitro group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name |

2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O5.ClH/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17;/h1,3,6,13H,2,11H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKCJJOWZBUDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluoro-substituted phenol, followed by the introduction of an amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications of biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

- Hydrogen Bonding: The hydroxyl group at position 4 enables hydrogen bonding, a feature absent in compounds like 2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride .

- Biological Relevance : Unlike L-histidine hydrochloride, which participates in enzyme catalysis due to its imidazole group, the target compound’s nitro and fluoro substituents may confer unique binding or inhibitory properties .

Commercial Availability and Pricing

Table 2: Commercial Data for Selected Compounds

Key Observations:

- The target compound is priced higher than analogs like 2-(methylamino)-2-(oxan-4-yl)acetic acid hydrochloride, likely due to its complex synthesis (nitration, fluorination) .

Research Implications

- Drug Development : The nitro group may serve as a precursor for reduction to amine derivatives, enabling prodrug strategies.

- Material Science : Fluorinated aromatic systems like this compound are valuable in designing liquid crystals or polymers with tailored electronic properties.

Biological Activity

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride is a synthetic compound with a complex structure that includes an amino group, a fluoro-substituted phenyl ring, a hydroxyl group, and a nitro group. This unique combination of functional groups contributes to its biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

- Molecular Formula : C9H9FN2O5·HCl

- IUPAC Name : 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid; hydrochloride

- CAS Number : 2171792-03-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding : The presence of hydroxyl and amino groups allows for hydrogen bonding with biological macromolecules.

- Electrostatic Interactions : The charged nature of the amino group can facilitate electrostatic interactions with negatively charged sites on proteins or nucleic acids.

- Covalent Modifications : The nitro group can undergo reduction to form an amino group, potentially leading to covalent modifications of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, it demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 0.55 - 0.64 |

| AGS (Gastric Cancer) | 5 - 25 |

The mechanism behind its anticancer activity may involve the induction of apoptosis through mitochondrial pathways, as evidenced by the opening of the mitochondrial permeability transition pore at concentrations as low as 3 µM.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial growth and suggesting further exploration in clinical settings .

- Cytotoxicity Assessment : Research conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation, indicating its potential role in cancer therapy .

- Mechanistic Insights : Computational studies have suggested that the compound interacts with key proteins involved in cell signaling and apoptosis, providing insights into its potential therapeutic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.